7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound belonging to the benzodiazepine family It is characterized by the presence of a fluorine atom at the 7th position of the benzodiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted aniline.
Cyclization: The aniline undergoes cyclization with a suitable reagent to form the benzodiazepine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Uniqueness
The presence of the fluorine atom at the 7th position imparts unique properties to 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, such as increased metabolic stability and altered binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXGSKKLUSOLHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649668 |
Source
|
Record name | 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-21-8 |
Source
|
Record name | 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886366-21-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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